![molecular formula C11H16N2O B2924616 3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one CAS No. 51940-72-8](/img/structure/B2924616.png)
3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one
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Description
Scientific Research Applications
Chemical Biology and Release Mechanisms
The trimethyl lock mechanism, an o-hydroxydihydrocinnamic acid derivative, showcases the versatility of trimethyl groups in encouraging lactonization to form hydrocoumarin. This reaction is pivotal for the controlled release of small-molecule drugs, fluorophores, peptides, or nucleic acids, illustrating the compound's significant role in chemical biology and pharmacology. The trimethyl lock conjugates' synthesis is straightforward, highlighting its potential for broad applications in molecular release mechanisms (Levine & Raines, 2012).
Neurotropic Activity and Biological Activity
Studies on the neurotropic activity of pyrrolopyrimidin-4-ones rearrangement products, including compounds structurally related to "3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one," have been conducted. These studies focus on the compounds' effects on motor activity in mice, revealing significant reductions in activity after administration. Such findings underscore the potential for these compounds in neurobiological research and the development of new bioactive molecules (Zaliznaya et al., 2020).
Anti-Alzheimer Agents
Tetrahydrobenzo[h][1,6]naphthyridine-6-chlorotacrine hybrids, related to the core structure of interest, have been developed as potent inhibitors of human acetylcholinesterase, showcasing potential as anti-Alzheimer agents. These compounds also exhibit moderate potency against Aβ42 and tau anti-aggregating agents, indicating their multi-target profile for Alzheimer's disease treatment (Di Pietro et al., 2014).
Chemical Synthesis and Selectivity
Research on multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes, leading to compounds like "3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one," highlights advances in regio- and chemoselective synthesis. These protocols facilitate the creation of diverse tricyclic compounds, which are valuable in medicinal chemistry and drug design due to their selectivity and functional diversity (Chebanov et al., 2008).
properties
IUPAC Name |
3,7,7-trimethyl-1,4,6,8-tetrahydrocinnolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7-4-8-9(13-12-7)5-11(2,3)6-10(8)14/h13H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVAMFRTOFLLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=C(C1)C(=O)CC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,7-Trimethyl-1,4,6,7,8-pentahydrocinnolin-5-one |
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